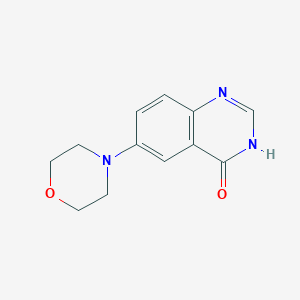
6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Morpholino-4(3H)-quinazolinone is a heterocyclic organic compound that features a quinazolinone core with a morpholine ring attached at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of anthranilic acid derivatives with morpholine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent recovery and recycling are also crucial aspects of industrial synthesis to ensure cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions: 6-Morpholino-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the quinazolinone core, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenated reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a base like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazolinone compounds.
Aplicaciones Científicas De Investigación
6-Morpholino-4(3H)-quinazolinone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases involved in cell signaling pathways.
Medicine: Research has shown that 6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one derivatives exhibit anticancer activity by inhibiting the proliferation of cancer cells. They are also investigated for their anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of 6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as kinases and enzymes involved in cell signaling pathways. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact pathways and molecular targets may vary depending on the specific derivative of this compound being studied.
Comparación Con Compuestos Similares
4-Morpholinoquinazoline: Similar in structure but lacks the 3H-keto group.
6-Morpholino-4(3H)-pyrimidinone: Contains a pyrimidinone core instead of a quinazolinone core.
6-Morpholino-4(3H)-benzoxazinone: Features a benzoxazinone core with a morpholine ring.
Uniqueness: 6-Morpholino-4(3H)-quinazolinone is unique due to its specific quinazolinone core structure, which imparts distinct biological activities. The presence of the morpholine ring enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
153437-53-7 |
|---|---|
Fórmula molecular |
C12H13N3O2 |
Peso molecular |
231.25 |
Nombre IUPAC |
6-morpholin-4-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H13N3O2/c16-12-10-7-9(15-3-5-17-6-4-15)1-2-11(10)13-8-14-12/h1-2,7-8H,3-6H2,(H,13,14,16) |
Clave InChI |
LNUACJNTNFFFCF-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC3=C(C=C2)N=CNC3=O |
SMILES canónico |
C1COCCN1C2=CC3=C(C=C2)N=CNC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















